molecular formula C23H44O4 B14519579 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate CAS No. 62907-46-4

2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate

Cat. No.: B14519579
CAS No.: 62907-46-4
M. Wt: 384.6 g/mol
InChI Key: WZMDFMOBGPJQHF-UHFFFAOYSA-N
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Description

2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to an octadecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate typically involves the reaction of an epoxide with an octadecanoic acid derivative. One common method is the reaction of epichlorohydrin with octadecanoic acid in the presence of a base, such as sodium hydroxide, to form the desired ester. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Uniqueness: 2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate is unique due to the combination of an oxirane ring and an octadecanoate ester. This dual functionality provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

62907-46-4

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

2-(oxiran-2-ylmethoxy)ethyl octadecanoate

InChI

InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-19-18-25-20-22-21-27-22/h22H,2-21H2,1H3

InChI Key

WZMDFMOBGPJQHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCC1CO1

Origin of Product

United States

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